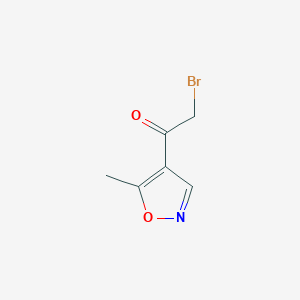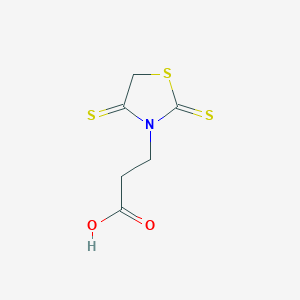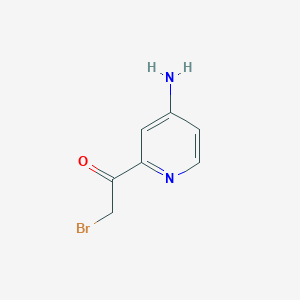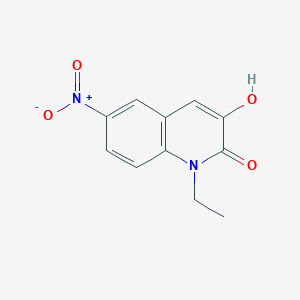
1-Ethyl-3-hydroxy-6-nitro-2(1h)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-hydroxy-6-nitro-2(1h)-quinolinone is a quinolinone derivative. Quinolinones are a class of compounds known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-hydroxy-6-nitro-2(1h)-quinolinone typically involves the nitration of a quinolinone precursor followed by ethylation and hydroxylation. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for quinolinone derivatives often involve large-scale nitration and alkylation reactions. These processes are optimized for efficiency and cost-effectiveness, ensuring high yields and minimal by-products.
化学反応の分析
Types of Reactions
1-Ethyl-3-hydroxy-6-nitro-2(1h)-quinolinone can undergo various chemical reactions, including:
Oxidation: Conversion to quinolinone oxides.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products
Oxidation: Quinolinone oxides.
Reduction: Amino-quinolinone derivatives.
Substitution: Various substituted quinolinone derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Ethyl-3-hydroxy-6-nitro-2(1h)-quinolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group may play a role in its biological activity, potentially through redox reactions or interactions with cellular components.
類似化合物との比較
Similar Compounds
1-Ethyl-3-hydroxy-2(1h)-quinolinone: Lacks the nitro group, which may result in different biological activities.
6-Nitro-2(1h)-quinolinone: Lacks the ethyl and hydroxy groups, affecting its chemical reactivity and biological properties.
3-Hydroxy-6-nitro-2(1h)-quinolinone: Lacks the ethyl group, which may influence its solubility and pharmacokinetics.
Uniqueness
1-Ethyl-3-hydroxy-6-nitro-2(1h)-quinolinone is unique due to the presence of the ethyl, hydroxy, and nitro groups, which collectively contribute to its distinct chemical and biological properties.
特性
分子式 |
C11H10N2O4 |
|---|---|
分子量 |
234.21 g/mol |
IUPAC名 |
1-ethyl-3-hydroxy-6-nitroquinolin-2-one |
InChI |
InChI=1S/C11H10N2O4/c1-2-12-9-4-3-8(13(16)17)5-7(9)6-10(14)11(12)15/h3-6,14H,2H2,1H3 |
InChIキー |
NYBYAIDKAZDBOL-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C(C1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


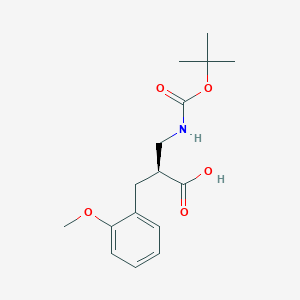
![[2-(Cyclopropylcarbamoyl)-4-pyridyl]boronic acid](/img/structure/B13989745.png)
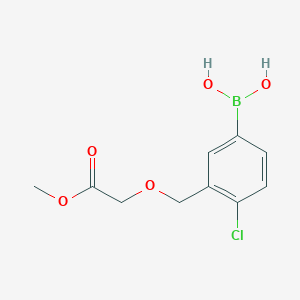
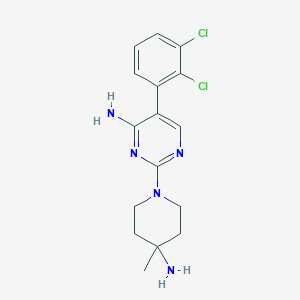
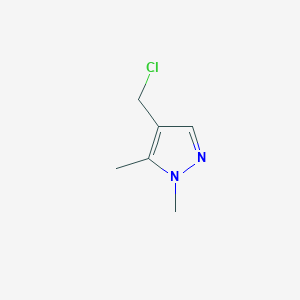

![[3-Tert-butyl-5-[2-methyl-1-(methylamino)-1-oxopropan-2-yl]phenyl]boronic acid](/img/structure/B13989782.png)
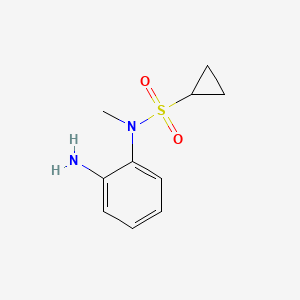
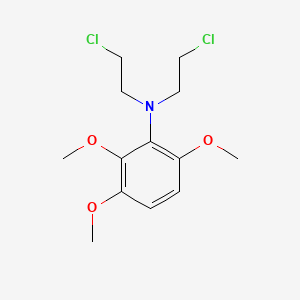
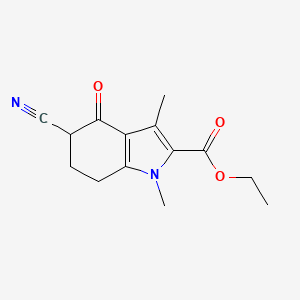
![1-cyclohexyl-4-methyl-6-oxo-7H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13989789.png)
